N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-12(19)15-9-10-18-14(20)17(2)13(16-18)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTREJMZOMGWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with acyl chlorides, followed by cyclization with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Notably:
- Anticancer Activity : Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide have demonstrated growth inhibition in various cancer cell lines such as OVCAR and NCI-H40 with percent growth inhibitions exceeding 75% .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. Studies indicate that this compound can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been explored for its ability to act as an enzyme inhibitor. This characteristic is vital in developing drugs targeting specific enzymes involved in disease pathways.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that the specific structural modifications in compounds like this compound significantly enhanced their efficacy against tumor cells .
Case Study 2: Antimicrobial Testing
Another study focused on testing the antimicrobial properties of triazole derivatives against common pathogens. The findings suggested that compounds with similar structures to this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
Synthesis Routes
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Triazole Precursors : Utilizing 4-methyl–3–phenyl–triazole–5(4H)-one and ethyl isobutyrate in the presence of bases like sodium hydride.
- Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield .
Applications in Material Science
Due to its unique chemical structure and properties, this compound can be utilized in developing new materials with specific functionalities. Its potential applications include:
- Coatings with antifungal properties.
- Polymers incorporating triazole units for enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structurally related triazolone derivatives and their distinguishing features:
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Pyridinyl derivatives may exhibit improved aqueous solubility compared to purely aromatic analogs.
- Acidity (pKa):
- Triazolone derivatives exhibit acidic protons due to the N–H group in the triazolone ring. In non-aqueous solvents (e.g., acetonitrile), similar compounds show pKa values ranging from 8.2–10.5, influenced by substituents . The methyl and phenyl groups in the target compound likely lower acidity compared to hydroxy-substituted analogs.
Biological Activity Pharmaceutical Potential:
- The DHODH inhibitor Orludodstatum () shares a triazolone core but incorporates fluorinated and hydroxymethyl groups for targeted enzyme inhibition. The target compound lacks these moieties, suggesting different therapeutic pathways.
- Quinazolinone-propanamide hybrids () are designed for kinase inhibition, leveraging the planar quinazolinone ring for ATP-binding site interactions. Agrochemical Applications:
- Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate () is an intermediate in herbicide synthesis. The chloro and ethyl ester groups enhance volatility and soil mobility, unlike the propanamide group in the target compound.
Synthetic Accessibility The target compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods described for . For example, reacting 3-ethyl-4-amino-triazolone with propanoyl chloride under basic conditions could yield the propanamide side chain.
Biological Activity
N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C19H20N4O2
Molecular Weight: 336.4 g/mol
CAS Number: 1203032-00-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells, thereby protecting against damage from reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Research indicates that derivatives of triazole compounds can reduce inflammation by modulating the activity of pro-inflammatory cytokines .
Anticancer Potential
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Breast Cancer |
| Compound B | 1.98 ± 1.22 | Lung Cancer |
These results indicate a strong correlation between the structural features of the compounds and their biological activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that the compound could be developed as a potential antimicrobial agent .
Study 1: Anticancer Activity
In a recent study published in MDPI, researchers synthesized various triazole derivatives and tested their effects on cancer cell lines. The study found that this compound exhibited notable cytotoxicity against A431 skin cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of triazole derivatives showed that the compound reduced nitric oxide levels in treated macrophage cells compared to controls. This reduction indicates a potential mechanism for its anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
